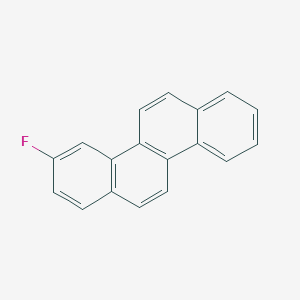

3-Fluorochrysene

説明

Structure

3D Structure

特性

IUPAC Name |

3-fluorochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIBVBFEZPCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90631463 | |

| Record name | 3-Fluorochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36288-22-9 | |

| Record name | 3-Fluorochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90631463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Fluorination of Chrysene

Direct electrophilic fluorination of chrysene faces challenges due to the compound’s aromatic stability and the strong electron-withdrawing nature of fluorine. Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been used for electrophilic fluorination, but yields for 3-fluorochrysene remain unreported.

Building Chrysene from Fluorinated Intermediates

A more reliable strategy involves assembling the chrysene skeleton from fluorinated building blocks. For example, Julia–Kocienski olefination followed by oxidative photocyclization has successfully produced 6-fluorochrysene. Adapting this method for 3-fluorochrysene would require fluorinated precursors with substituents positioned to direct cyclization to the 3-position.

Detailed Synthesis Routes

Julia–Kocienski Olefination and Photocyclization

This method, validated for 6-fluorochrysene, involves:

- Synthesis of 1,2-diarylfluoroethenes :

- Oxidative Photocyclization :

Adaptation for 3-Fluorochrysene :

To target the 3-position, the fluorinated precursor must place fluorine at a meta-directing site prior to cyclization. For instance, using 3-fluorostyryl intermediates could bias ring closure toward the 3-position, though this remains hypothetical without explicit literature examples.

Friedel-Crafts Alkylation with Fluorinated Electrophiles

Friedel-Crafts reactions using fluorinated alkyl halides or acylating agents could theoretically introduce fluorine during chrysene formation. However, this method risks over-alkylation and requires stringent control of reaction conditions.

Example Protocol :

Halogen Exchange Reactions

Halogen exchange (halex) using potassium fluoride (KF) or cesium fluoride (CsF) on chlorinated chrysene derivatives offers a potential pathway.

Hypothetical Route :

- Synthesis of 3-chlorochrysene via directed ortho-metalation.

- Fluorination with KF in dimethylformamide (DMF) at 150°C.

Reaction Conditions and Optimization

Key parameters influencing fluorochrysene synthesis include:

Characterization and Challenges

Analytical Techniques

Regioselectivity Issues

The 3-position’s electronic environment makes it less accessible than the 6-position in chrysene. Computational studies suggest that fluorine’s electron-withdrawing effect deactivates adjacent carbon centers, complicating cyclization.

化学反応の分析

Types of Reactions: 3-Fluorochrysene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoro-substituted quinones.

Reduction: Reduction reactions can convert it to fluorinated dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Fluoroquinones.

Reduction: Fluorinated dihydro derivatives.

Substitution: Various fluoro-substituted aromatic compounds.

科学的研究の応用

Scientific Research Applications

1. Photophysical Studies

3-Fluorochrysene has been studied for its photophysical properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells. Its fluorescence characteristics can be tuned by varying the fluorine substitution, impacting its efficiency in light emission and absorption processes. Research indicates that fluorinated PAHs often exhibit enhanced stability and altered electronic transitions compared to their non-fluorinated counterparts .

2. Environmental Chemistry

As a PAH, 3-fluorochrysene is relevant in environmental studies, particularly concerning its behavior in soil and water systems. Investigations into the degradation pathways of fluorinated PAHs help understand their persistence and toxicity in the environment. Studies have shown that fluorination can affect the biodegradability of PAHs, with implications for pollution management strategies .

3. Biological Studies

Research has also explored the biological interactions of 3-fluorochrysene, particularly its potential as a model compound for studying the effects of PAHs on human health. Fluorinated compounds may exhibit different toxicological profiles compared to their non-fluorinated analogs, making them significant in toxicology research . For instance, studies have indicated that certain fluorinated PAHs can induce oxidative stress in cellular models, leading to further investigations into their mechanisms of action .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 3-fluorochrysene make it an attractive material for organic semiconductors. Its ability to form stable thin films is beneficial for applications in flexible electronics and sensors. Researchers are investigating its use as an active layer in organic field-effect transistors (OFETs), where it could enhance charge transport characteristics due to its favorable energy levels .

2. Coatings and Polymers

In materials science, 3-fluorochrysene can be utilized to develop advanced coatings with improved chemical resistance and thermal stability. Its incorporation into polymer matrices can enhance the mechanical properties of materials used in harsh environments, such as aerospace applications . The fluorination process is known to impart hydrophobicity and chemical inertness to coatings, making them suitable for protective applications.

Case Studies

作用機序

The mechanism of action of 3-Fluorochrysene involves its interaction with biological molecules and cellular structures. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain biochemical pathways. It can interact with enzymes and receptors, potentially leading to changes in cellular function and signaling pathways .

類似化合物との比較

Molecular Structure and Physical Properties

The table below highlights key differences between 3-Fluorochrysene and related fluorinated compounds:

Key Observations :

- Molecular Weight : 3-Fluorochrysene has a significantly higher molecular weight (246.29 g/mol) than smaller fluorinated aromatics like 3-Fluorophenylacetone (152.17 g/mol) due to its extended aromatic system.

- Solubility : Unlike 3-Fluorochrysene (toluene-soluble), 3-Fluorophenylacetone dissolves readily in polar solvents like ethyl acetate, reflecting differences in hydrophobicity .

Chemical Reactivity and Electronic Effects

- Similar effects are observed in 3-Fluorophenylacetone, where fluorine alters the electron density of the phenyl ring, influencing its keto-enol tautomerism .

- Conformational Stability: Fluorine substitution in cyclic systems (e.g., 1,1-difluoro-cyclohexane) induces steric and electronic strain, affecting ring puckering . For planar PAHs like 3-Fluorochrysene, fluorine likely enhances rigidity due to resonance effects, contrasting with non-planar fluorinated cyclohexanes .

Research Findings and Limitations

- Conformational Studies : NMR analyses of fluorinated cyclohexanes () reveal that fluorine substituents stabilize axial conformations via dipole-dipole interactions. For 3-Fluorochrysene, planar rigidity likely minimizes conformational flexibility, impacting its interaction with biological targets or chromatographic matrices .

- Detection Sensitivity: Fluorinated PAHs like 3-Fluorochrysene exhibit distinct mass spectral fragmentation patterns compared to non-fluorinated analogs, enhancing detection specificity in GC-MS .

生物活性

3-Fluorochrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This compound, like other fluorinated PAHs, exhibits unique properties that can significantly alter its biological effects compared to its unfluorinated counterparts.

- Chemical Formula : C₁₈H₁₂F

- Molecular Weight : 270.28 g/mol

- CAS Number : 36288-22-9

Biological Activity Overview

The introduction of fluorine into PAHs can modulate their biological activity in various ways. Research indicates that fluorine can affect the metabolism of these compounds, potentially leading to increased or decreased toxicity. For example, fluorinated PAHs may exhibit altered interactions with biological macromolecules, including DNA and proteins, which can influence their carcinogenic potential.

- Metabolic Activation :

- DNA Interaction :

- Reactive Oxygen Species (ROS) Production :

In Vitro Studies

A study examined the cytotoxic effects of various PAHs on human fibroblasts, highlighting that while some PAHs demonstrated significant cellular alterations, others like 3-fluorochrysene did not show pronounced effects at certain concentrations. This suggests a complex relationship between structure and biological activity among PAHs .

Comparative Analysis with Other PAHs

| Compound | Tumorigenicity | Mechanism of Action |

|---|---|---|

| 3-Fluorochrysene | Moderate | DNA adduct formation |

| 6-Fluorobenzo[a]pyrene | Increased | Enhanced metabolic activation |

| Benzo[a]pyrene | High | Direct DNA interaction |

This table illustrates that while 3-fluorochrysene has moderate tumorigenic potential, other fluorinated PAHs may exhibit more pronounced effects due to differences in their metabolic pathways and interactions with cellular components .

Environmental and Health Implications

The environmental persistence of PAHs, including 3-fluorochrysene, raises concerns regarding their accumulation in ecosystems and potential exposure to humans through food and air. Regulatory measures are necessary to monitor and mitigate the risks associated with these compounds.

Regulatory Context

Given the potential health risks associated with exposure to fluorinated PAHs, regulatory agencies have begun assessing these compounds more rigorously. The need for comprehensive studies on their long-term effects on human health and the environment is paramount.

Q & A

Q. How can researchers validate the environmental persistence of 3-Fluorochrysene using field vs. lab data?

- Methodological Answer : Field samples (soil/water) analyzed via QuEChERS extraction and GC×GC-TOFMS provide real-world degradation rates. Lab microcosms (OECD 307) under controlled humidity/temperature validate field findings. Discrepancies >20% warrant investigation of microbial consortia diversity via 16S rRNA sequencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。